3,5-bis(3,4-dimethoxyphenyl)-1,4-dimethyl-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1,4-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and two methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1,4-dimethyl-1H-pyrazole typically involves the following steps:
Claisen-Schmidt Condensation: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate under reflux conditions to form the pyrazole ring.
The reaction conditions for these steps include maintaining the reaction mixture at elevated temperatures (reflux) and using solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-1,4-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-1,4-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. Its ability to scavenge free radicals makes it a candidate for developing drugs to treat oxidative stress-related diseases.
Materials Science: The compound’s unique structural properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1,4-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In biological systems, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can modulate signaling pathways, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole
- 3,5-bis(trifluoromethyl)phenyl-1H-pyrazole
Comparison
Compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-1,4-dimethyl-1H-pyrazole is unique due to the presence of two 3,4-dimethoxyphenyl groups, which enhance its electron-donating properties and contribute to its antioxidant activity. The presence of methyl groups at positions 1 and 4 of the pyrazole ring also influences its chemical reactivity and biological activity, making it distinct from other pyrazole derivatives.
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1,4-dimethylpyrazole |
InChI |
InChI=1S/C21H24N2O4/c1-13-20(14-7-9-16(24-3)18(11-14)26-5)22-23(2)21(13)15-8-10-17(25-4)19(12-15)27-6/h7-12H,1-6H3 |
InChI Key |
VWWDMOLOBYZOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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